4-Amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione
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Overview
Description
4-Amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione is a heterocyclic compound that features a unique structure combining furan and pyrimidine rings. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate furan derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining high purity standards .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the furan or pyrimidine rings are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-diones, while reduction may produce furan-2-yl alcohols .
Scientific Research Applications
4-Amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-Amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Thioxopyrimidine Derivatives: These compounds share the pyrimidine-thione core and exhibit similar biological activities.
Furan Derivatives: Compounds with furan rings are structurally related and often show comparable chemical reactivity and biological properties
Uniqueness
4-Amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione is unique due to its specific combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-amino-5,6-bis(furan-2-yl)-3-phenylfuro[2,3-d]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c21-18-16-15(13-8-4-10-24-13)17(14-9-5-11-25-14)26-19(16)22-20(27)23(18)12-6-2-1-3-7-12/h1-11H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZGWTDONIVBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C(=C(OC3=NC2=S)C4=CC=CO4)C5=CC=CO5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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